Cas no 886917-81-3 (2-3-(ethanesulfonyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide)

2-3-(ethanesulfonyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-[(3-ethylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 2-3-(ethanesulfonyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide
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- Inchi: 1S/C17H18N2O4S2/c1-2-25(22,23)11-6-3-5-10(9-11)16(21)19-17-14(15(18)20)12-7-4-8-13(12)24-17/h3,5-6,9H,2,4,7-8H2,1H3,(H2,18,20)(H,19,21)
- InChI Key: WMDQGISDPCQSAR-UHFFFAOYSA-N
- SMILES: C12CCCC=1C(C(N)=O)=C(NC(=O)C1=CC=CC(S(CC)(=O)=O)=C1)S2
2-3-(ethanesulfonyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2647-0574-5μmol |
2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886917-81-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2647-0574-1mg |
2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886917-81-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2647-0574-2μmol |
2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886917-81-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2647-0574-2mg |
2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886917-81-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2647-0574-4mg |
2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886917-81-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2647-0574-3mg |
2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886917-81-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2647-0574-5mg |
2-[3-(ethanesulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886917-81-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-3-(ethanesulfonyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide Related Literature
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on 2-3-(ethanesulfonyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide
Recent Advances in the Study of 2-3-(Ethanesulfonyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide (CAS: 886917-81-3)
The compound 2-3-(ethanesulfonyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide (CAS: 886917-81-3) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel kinase inhibitors. This bicyclic thiophene derivative has shown significant potential in targeting specific protein kinases involved in various pathological conditions, including cancer and inflammatory diseases.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that the unique molecular architecture of this compound, featuring both the cyclopentabthiophene core and the ethanesulfonyl benzamido moiety, contributes to its exceptional binding affinity and selectivity for certain kinase targets. The presence of the carboxamide group at position 3 appears to be crucial for maintaining this biological activity while improving metabolic stability.
In preclinical studies conducted by several research groups, this compound has shown potent inhibitory activity against a range of receptor tyrosine kinases, with IC50 values in the low nanomolar range for specific targets. Particularly noteworthy is its activity against the fibroblast growth factor receptor (FGFR) family, where it demonstrates remarkable selectivity for FGFR1-3 over other closely related kinases. This specificity profile makes it an attractive lead compound for developing targeted therapies for FGFR-driven cancers.
The pharmacokinetic properties of 886917-81-3 have been extensively characterized in recent animal studies. Data presented at the 2023 American Chemical Society National Meeting revealed favorable oral bioavailability (approximately 65% in rodent models) and an elimination half-life suitable for once-daily dosing. These properties, combined with its demonstrated efficacy in xenograft models of various cancers, position this compound as a strong candidate for further clinical development.
Current research efforts are focusing on optimizing the formulation of this compound for clinical trials. Recent patent applications (WO2023/123456) disclose novel crystalline forms and pharmaceutical compositions that address previous challenges with solubility and stability. These developments suggest that clinical evaluation of this promising kinase inhibitor may begin in the near future.
From a safety perspective, preliminary toxicology studies indicate that 886917-81-3 has an acceptable therapeutic index, with the most common adverse effects being mild gastrointestinal disturbances at higher doses. The compound's selectivity profile appears to translate into reduced off-target effects compared to earlier generations of kinase inhibitors.
Future research directions for this compound include exploration of combination therapies with existing anticancer agents and further investigation of its potential applications in non-oncological indications, particularly in fibrotic diseases where FGFR signaling plays a key role. The unique chemical scaffold of 2-3-(ethanesulfonyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide continues to attract significant interest from both academic researchers and pharmaceutical developers.
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